(6-cyanonaphthalen-2-yl) 4-nonylbenzoate
Description
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate is an unsymmetrical naphthalene-based ester featuring a cyano group at the 6-position of the naphthalene ring and a nonyl alkyl chain at the 4-position of the benzoate moiety. These compounds are synthesized via Steglich esterification, a method employing dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts in dichloromethane . The cyano group confers a large dipole moment, critical for applications in liquid crystal displays (LCDs), while the alkyl chain modulates phase behavior and solubility .
Properties
CAS No. |
62622-37-1 |
|---|---|
Molecular Formula |
C27H29NO2 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-nonylbenzoate |
InChI |
InChI=1S/C27H29NO2/c1-2-3-4-5-6-7-8-9-21-10-13-23(14-11-21)27(29)30-26-17-16-24-18-22(20-28)12-15-25(24)19-26/h10-19H,2-9H2,1H3 |
InChI Key |
KJIKLHDJOGGDIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate typically involves a multi-step process. One common method includes the esterification of 4-nonylbenzoic acid with 6-cyanonaphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product. The use of catalysts and continuous monitoring of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(6-Cyanonaphthalen-2-yl) 4-nonylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-nonylbenzoate involves its interaction with specific molecular targets. The cyano group and aromatic rings allow the compound to engage in π-π stacking interactions and hydrogen bonding with proteins and nucleic acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The substituent at the 4-position of the benzoate group significantly influences physical and chemical properties:
* Hypothetical data inferred from analogs.
Phase Behavior and Thermal Stability
The hexyl derivative exhibits a nematic phase between 379 K and 411 K, with a crystallization point at 321 K upon cooling . The nonyl analog, with a longer alkyl chain, is expected to exhibit a broader nematic range and lower melting point due to increased hydrophobicity and reduced molecular packing efficiency . In contrast, the benzyloxy-substituted compound lacks reported mesogenic behavior, likely due to steric hindrance from the bulky benzyl group .
Crystal Structure and Molecular Packing
The hexyl derivative crystallizes in the monoclinic C2/c space group, with a disordered structure (occupancy ratio 0.692:0.308) and dihedral angles of 68.6° (major) and 81.6° (minor) between naphthalene and benzene rings . Weak C–H···O hydrogen bonds and C–H···π interactions stabilize the crystal lattice .
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